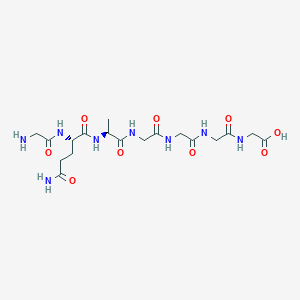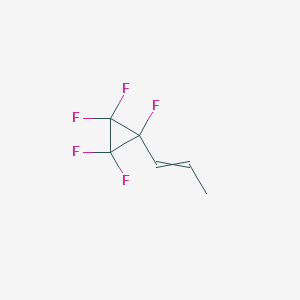
Pentafluoro(prop-1-en-1-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoro(prop-1-en-1-yl)cyclopropane is a fluorinated organic compound with the molecular formula C6H5F5 It is characterized by the presence of a cyclopropane ring substituted with a pentafluoropropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoro(prop-1-en-1-yl)cyclopropane typically involves the cyclopropanation of a suitable fluorinated alkene precursor. One common method is the reaction of pentafluoropropene with a cyclopropane derivative under specific conditions. For example, the reaction can be carried out using a metal catalyst such as rhodium or palladium to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of fluorinated solvents and reagents is also common in industrial settings to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluoro(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and molecular oxygen, often in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives with varying degrees of fluorination .
Wissenschaftliche Forschungsanwendungen
Pentafluoro(prop-1-en-1-yl)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which pentafluoro(prop-1-en-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated cyclopropane ring can engage in specific binding interactions, influencing the activity of these targets. Additionally, the compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple three-membered ring hydrocarbon, lacking the fluorinated substituents.
Pentafluoropropene: A fluorinated alkene without the cyclopropane ring.
Trifluoromethylcyclopropane: A cyclopropane derivative with a trifluoromethyl group instead of the pentafluoropropenyl group.
Uniqueness
Pentafluoro(prop-1-en-1-yl)cyclopropane is unique due to the combination of its cyclopropane ring and the highly fluorinated pentafluoropropenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
499784-17-7 |
|---|---|
Molekularformel |
C6H5F5 |
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
1,1,2,2,3-pentafluoro-3-prop-1-enylcyclopropane |
InChI |
InChI=1S/C6H5F5/c1-2-3-4(7)5(8,9)6(4,10)11/h2-3H,1H3 |
InChI-Schlüssel |
UZDGAVIENXMVMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1(C(C1(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


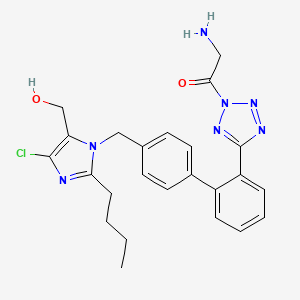
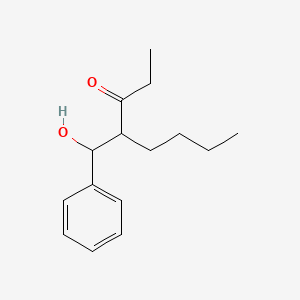
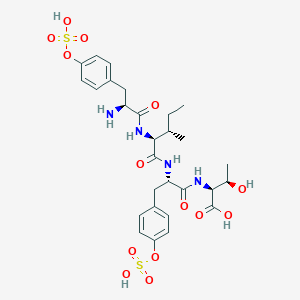
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
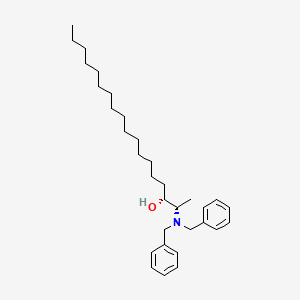
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
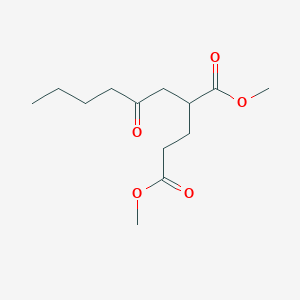
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
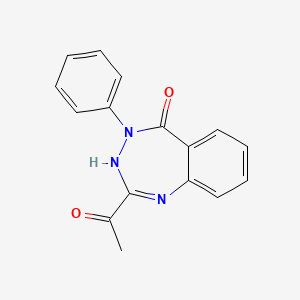
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
